Lipophilicity (XLogP) Comparison: Prenyl-Thioether vs. 2-Acetyl and 2-Mercapto Analogs
The target compound exhibits a computed XLogP3-AA value of 2.8, which is substantially higher than that of 2-acetyl-2-thiazoline (LogP = -0.89 or estimated Kow ~1.07) and 2-mercaptothiazoline (LogP = 0.40–0.94) [1]. This ~3–4 log-unit increase is driven almost entirely by the prenyl thioether side chain, which replaces the polar acyl or thiol functionality on the 2-position. The difference means that the prenyl compound will partition approximately 100- to 10,000-fold more favorably into organic phases or lipid membranes compared to its more polar analogs.
| Evidence Dimension | Lipophilicity (XLogP / Log Kow) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (PubChem computed) |
| Comparator Or Baseline | 2-Acetyl-2-thiazoline (CAS 29926-41-8): LogP = -0.89 (measured/estimated); 2-Mercaptothiazoline (CAS 96-53-7): LogP = 0.40–0.94 |
| Quantified Difference | ΔXLogP ≈ 3.7–3.8 log units (vs. 2-acetyl); ΔXLogP ≈ 1.9–2.4 log units (vs. 2-mercapto) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA), ChemSrc, and vendor technical datasheets |
Why This Matters
For procurement decisions, this large lipophilicity differential dictates extraction solvent selection, chromatographic retention (RP-HPLC), and predicted membrane permeability in pharmaceutical candidate profiling—meaning the prenyl compound cannot be substituted for the acyl or thiol analog without fundamentally altering the partition behavior of the product stream or test article.
- [1] PubChem. 4,5-Dihydro-2-[(3-methyl-2-buten-1-yl)thio]thiazole, CID 13965463. XLogP3-AA: 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/103483-02-9 View Source
